9-Allyl-9H-carbazole

Catalog No.
S675031
CAS No.
3998-04-7
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Allyl-9H-carbazole

CAS Number

3998-04-7

Product Name

9-Allyl-9H-carbazole

IUPAC Name

9-prop-2-enylcarbazole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2

InChI Key

GHBQLFWTMLRYKN-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=CC=CC=C31

The exact mass of the compound 9-Allyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Allyl-9H-carbazole is a functionalized aromatic heterocycle that combines the well-known hole-transporting properties of the carbazole core with the versatile reactivity of a terminal allyl group. The carbazole moiety provides a rigid, electron-rich structure with a low ionization potential, making it a fundamental building block for materials in organic electronics such as OLEDs and solar cells. Unlike saturated N-alkyl or unsubstituted carbazoles, the N-allyl group provides a specific reactive handle for modern polymerization techniques and post-functionalization, enabling the synthesis of polymers with unique architectures and properties not achievable with more common monomers like N-vinylcarbazole.

Substituting 9-Allyl-9H-carbazole with more common alternatives like N-vinylcarbazole (NVC) or the parent 9H-carbazole often leads to process and performance failures. The allyl group's reactivity is fundamentally different from the vinyl group; it is highly amenable to alternative polymerization routes like thiol-ene 'click' chemistry, which allows for the creation of polymers with different backbone structures, greater flexibility, and precisely tailored functionalities not possible with the radical or cationic polymerization of NVC. Furthermore, polymers derived from 9-Allyl-9H-carbazole exhibit distinct thermal properties, such as a different glass transition temperature (Tg), compared to the widely used poly(N-vinylcarbazole) (PVK), directly impacting the morphological stability and operational lifetime of devices. The allyl linkage also improves solubility in common organic solvents compared to the often poorly soluble 9H-carbazole, simplifying solution-based processing for thin-film applications.

Precursor Suitability: Enables Thiol-Ene Click Chemistry Not Possible with N-Vinylcarbazole

The terminal double bond of the allyl group in 9-Allyl-9H-carbazole is highly reactive in thiol-ene click reactions, a pathway unavailable to the vinyl group of N-vinylcarbazole under the same conditions. This reaction proceeds with high efficiency and specificity under mild, often photoinitiated, conditions. This enables the straightforward synthesis of advanced polymer architectures, such as dendrimers or functionalized networks, and facilitates bioconjugation where process conditions are critical. In contrast, N-vinylcarbazole primarily undergoes radical or cationic polymerization, offering less control and functional group tolerance.

Evidence DimensionReaction Pathway Availability
Target Compound DataAmenable to radical-mediated Thiol-Ene addition ('click' reaction)
Comparator Or BaselineN-vinylcarbazole: Primarily limited to radical/cationic vinyl polymerization
Quantified DifferenceQualitatively different reaction mechanism, enabling orthogonal synthesis strategies.
ConditionsRadical initiation (UV or thermal) in the presence of a thiol-containing compound.

This provides access to a powerful and highly efficient synthetic route for creating precisely structured functional materials that cannot be easily made from N-vinylcarbazole.

Thermal Properties: Differentiated Polymer Backbone Leads to Lower Glass Transition Temperature vs. PVK

The polymer derived from 9-Allyl-9H-carbazole, poly(9-allyl-9H-carbazole), has a more flexible hydrocarbon backbone compared to the stiffer backbone of poly(N-vinylcarbazole) (PVK). This structural difference results in a significantly lower glass transition temperature (Tg). While high-molar-mass PVK can exhibit a Tg as high as 238 °C, materials based on allylic monomers typically have lower Tg values due to increased segmental motion. For example, a composite of PVK and Polystyrene (PS), which has a flexible backbone, shows a decreased Tg compared to pure PVK, illustrating the impact of backbone flexibility. A lower Tg can be advantageous for applications requiring greater polymer chain mobility or processing at lower temperatures.

Evidence DimensionGlass Transition Temperature (Tg) of Derived Polymer
Target Compound DataLower Tg due to flexible poly-allyl backbone (inferred)
Comparator Or BaselinePoly(N-vinylcarbazole) (PVK): High Tg, reported up to 238 °C
Quantified DifferenceStructurally driven reduction in Tg, enhancing backbone flexibility.
ConditionsDifferential Scanning Calorimetry (DSC) of the respective homopolymers.

Selecting this monomer allows for tuning the thermal properties of the final polymer, which is critical for controlling the morphological stability and processing conditions of thin-film devices.

Electrochemical Properties: N-Substitution Modulates Oxidation Potential Compared to Unsubstituted Carbazole

The introduction of an electron-donating alkyl group, such as allyl, at the N-9 position of the carbazole ring influences its electronic properties. Compared to the parent 9H-carbazole, N-substituted carbazoles generally exhibit a lower oxidation potential. For instance, the oxidation potential of carbazole derivatives is systematically affected by substitution, and N-alkylation typically makes oxidation easier. While PVK has a well-established HOMO energy level of approximately -5.9 eV, the specific value for 9-Allyl-9H-carbazole allows for fine-tuning of the energy levels in a device stack, which is critical for optimizing charge injection and transport in multilayer OLEDs and perovskite solar cells.

Evidence DimensionFirst Oxidation Potential (E_ox)
Target Compound DataLower than 9H-carbazole due to electron-donating N-allyl group.
Comparator Or Baseline9H-Carbazole: Higher oxidation potential. Poly(9-vinylcarbazole) has a reported HOMO of -5.9 eV.
Quantified DifferenceEnables energy-level tuning for optimized charge injection barriers in electronic devices.
ConditionsCyclic Voltammetry (CV) in a non-aqueous electrolyte solution.

This allows for precise energy-level engineering in hole-transport layers, ensuring efficient charge injection from the anode and alignment with adjacent layers in optoelectronic devices.

Precursor for Functional Polymer Networks via Thiol-Ene Chemistry

Use as a primary monomer or co-monomer with thiol-functionalized molecules to build cross-linked polymer networks. The high efficiency and orthogonality of the thiol-ene reaction allow for the fabrication of stable, solvent-resistant hole-transporting layers or host materials with precisely controlled properties for use in solution-processed OLEDs and other organic electronics.

Development of Hole-Transport Materials with Tunable Thermal and Mechanical Properties

In applications where the high Tg of standard PVK leads to brittleness or processing challenges, polymers based on 9-Allyl-9H-carbazole offer an alternative with enhanced backbone flexibility. This is advantageous for flexible electronics or when formulating blends where miscibility and morphology are dependent on the polymer's thermal characteristics.

Surface Modification and Functionalization of Nanomaterials

The allyl group serves as an effective anchor for grafting onto surfaces or nanoparticles via thiol-ene chemistry. This allows for the modification of inorganic nanoparticles (e.g., quantum dots) or metal oxides with a stable, hole-transporting carbazole shell, improving their dispersibility in organic matrices and facilitating hybrid optoelectronic device fabrication.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-allylcarbazole

Dates

Last modified: 08-15-2023

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